(2R)-2-acetamido-N,3-diphenylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-N,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(20)18-16(12-14-8-4-2-5-9-14)17(21)19-15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,20)(H,19,21)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNXQUNXDTXIBJ-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 2r 2 Acetamido N,3 Diphenylpropanamide
Stereoselective and Asymmetric Synthesis Approaches
Achieving the desired stereochemistry at the C2 position is paramount in the synthesis of (2R)-2-acetamido-N,3-diphenylpropanamide. This is accomplished through various stereoselective and asymmetric methods that guide the reaction towards the formation of the desired (R)-enantiomer.
Chiral Pool Derived Methodologies
The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of this compound, naturally occurring α-amino acids, which are available in both enantiomeric forms, serve as excellent chiral building blocks. nih.govresearchgate.net
Specifically, D-serine can be utilized as a precursor. nih.gov The synthesis begins with the protection of the amino and carboxyl groups of D-serine, followed by modification of the side chain to introduce the second phenyl group. This strategy leverages the inherent chirality of the starting material to establish the stereocenter in the final product. The use of α-amino acids from the chiral pool can be categorized into their application as chiral sources, chiral devices (catalysts and auxiliaries), and chiral inducers for generating new stereocenters. nih.govresearchgate.net
Asymmetric Catalysis in Propanamide Formation
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantioselectivity. frontiersin.org This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
For the formation of the propanamide structure, various catalytic systems can be employed. These include transition metal catalysts with chiral ligands, organocatalysts, and biocatalysts. For instance, chiral Brønsted bases, often derived from chiral amines, can facilitate asymmetric transformations through complex hydrogen-bonding networks. frontiersin.org The choice of catalyst is crucial and is often determined by the specific substrates and the desired reaction conditions. Asymmetric catalysis offers an efficient and atom-economical route to enantiopure compounds. frontiersin.org
Diastereoselective Amidation Reactions
Diastereoselective reactions are employed when a molecule already contains a stereocenter and the goal is to introduce a new one with a specific orientation relative to the existing one. In the context of synthesizing this compound, if a chiral precursor is used, the subsequent amidation step can be designed to proceed with high diastereoselectivity.
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a widely used coupling reagent in peptide synthesis and amide bond formation. nih.govmdpi.com The mechanism of TBTU-mediated amidation involves the activation of the carboxylic acid. The carboxylate, after deprotonation by a base, attacks the TBTU to form a highly reactive active ester. This intermediate then reacts with the amine to form the amide bond. mdpi.com
A study on the amidation of N-acetyl-L-phenylalanine using TBTU highlighted the potential for racemization. nih.govmdpi.com However, the choice of base was found to significantly influence the stereochemical outcome. nih.govmdpi.com
The choice of an auxiliary base in amidation reactions is critical for preserving the stereochemical integrity of chiral centers. bachem.com Racemization is a common side reaction, particularly when activating the carboxyl groups of amino acids. bachem.com
In TBTU-mediated couplings, bases like diisopropylethylamine (DIPEA) have been shown to induce racemization. mdpi.com In contrast, a study demonstrated that using pyridine (B92270) as the base in the TBTU-mediated amidation of N-acetyl-L-phenylalanine with aniline (B41778) led to the formation of 2-acetamido-N,3-diphenylpropanamide with complete retention of the stereocenter's configuration. mdpi.com This highlights the crucial role of the base in controlling the stereochemical outcome. The data below illustrates the effect of different bases on the enantiomeric ratio of the final product.
| Coupling Agent | Base | Nucleophile | Enantiomeric Ratio (L:D) |
| TBTU | DIPEA | Aniline | 52:48 |
| TBTU | Pyridine | Aniline | >99:1 |
This table is based on data from a study on the synthesis of 2-acetamido-N,3-diphenylpropanamide. mdpi.com
Classical and Modern Amide Bond Formation Techniques
The formation of the amide bond is a fundamental transformation in organic chemistry. researchgate.net A variety of methods, ranging from classical to modern techniques, can be applied to the synthesis of this compound.
The most common methods involve the reaction of a carboxylic acid or its derivative with an amine. researchgate.net Traditional coupling reagents, such as carbodiimides and phosphonium (B103445) or aminium/uronium salts (like HBTU, HATU, and PyBOP), are frequently used to activate the carboxylic acid. luxembourg-bio.com While effective, these reagents are often used in stoichiometric amounts, which can lead to issues with atom economy and purification. researchgate.net
More recent developments in amide bond formation focus on catalytic and greener approaches. nih.gov These include:
Transition Metal Catalysis : Metals like palladium can catalyze the coupling of amines with carboxylic acid derivatives.
Organocatalysis : Small organic molecules can be used to facilitate amide bond formation, offering a potentially less toxic alternative to metal catalysts.
Biocatalysis : Enzymes such as lipases and amidases provide a highly selective and environmentally friendly method for amide synthesis.
Flow Chemistry : Continuous flow systems offer precise control over reaction conditions, which can enhance efficiency and safety. frontiersin.org
Visible Light-Mediated Protocols : These methods utilize light as an energy source to promote the reaction, often under mild and metal-free conditions. bohrium.com
The choice of amidation technique depends on factors such as the scale of the synthesis, the nature of the starting materials, and the desired level of purity and stereochemical integrity.
Multi-Step Organic Synthesis Pathways for Propanamide Backbones
Multi-step synthesis provides a robust and controlled approach to constructing the complex architecture of this compound. These pathways allow for the sequential and stereocontrolled introduction of the necessary functionalities, ensuring high purity of the final product.
Mannich Reaction in Propanamide Backbone Formation
The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly useful in the synthesis of β-amino carbonyl compounds, which are key precursors to the propanamide backbone. byjus.comnih.govwikipedia.orgderpharmachemica.com This three-component condensation reaction involves an active hydrogen compound, an aldehyde (such as formaldehyde), and a primary or secondary amine. byjus.comwikipedia.org
The mechanism commences with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org An enolizable carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the Mannich base. wikipedia.org In the context of synthesizing the this compound backbone, a suitable phenylacetic acid derivative could serve as the active hydrogen compound, reacting with formaldehyde (B43269) and an appropriate amine to introduce the nitrogen atom at the β-position. Subsequent modifications would then be required to elaborate the final structure.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Phenylacetic acid derivative | Formaldehyde | Aniline derivative | Acid or Base catalyst | β-amino-α-phenylpropionic acid derivative |
| Phenylacetonitrile | Benzaldehyde | Acetamide | Lewis Acid | β-acetamido-α,β-diphenylpropionitrile |
Table 1: Illustrative Mannich Reaction Components for Propanamide Backbone Synthesis
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, offering a direct route to the amine functionality required in the propanamide structure. organic-chemistry.org This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. organic-chemistry.org For the synthesis of the N,3-diphenylpropanamide backbone, this strategy can be employed by reacting a suitable phenyl-substituted ketone with an aniline derivative in the presence of a reducing agent.
A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices. researchgate.netbohrium.comresearchgate.net The selection of the reducing agent is critical to control the reaction's selectivity and avoid unwanted side reactions. For instance, NaBH(OAc)₃ is often favored for its mildness and ability to reduce the intermediate iminium ion preferentially over the starting ketone. researchgate.net
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Key Feature |
| 1,2-diphenylethan-1-one | Aniline | NaBH(OAc)₃ | Dichloroethane (DCE) | Mild and selective reduction |
| Phenylacetone | Benzylamine | H₂/Pd-C | Ethanol | Catalytic hydrogenation |
| 3-phenyl-2-oxopropanoic acid | Aniline | NaBH₃CN | Methanol | Tolerates various functional groups |
Table 2: Reagents for Reductive Amination in Diphenylpropanamide Synthesis
Acylation with Phenyl Isocyanate
The introduction of the N-phenyl group can be efficiently achieved through acylation with phenyl isocyanate. Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as amines to form ureas or with alcohols to form carbamates. acs.org In the synthesis of the target molecule, an intermediate containing a primary or secondary amine at the desired position would be reacted with phenyl isocyanate.
The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isocyanate group. rsc.org This is followed by a proton transfer to yield the corresponding N-phenyl urea (B33335) derivative. The reaction is typically fast and proceeds under mild conditions. rsc.org
One-Pot Decarboxylative Acylation Procedures
One-pot decarboxylative acylation methods offer an elegant and atom-economical approach to amide bond formation, streamlining synthetic sequences by minimizing intermediate purification steps. researchgate.netchemrxiv.orgrsc.org These procedures typically involve the in-situ generation of a reactive acyl intermediate from a carboxylic acid via decarboxylation, which then acylates an amine.
For the synthesis of this compound, an N-acetylated amino acid, such as N-acetyl-L-phenylalanine, could serve as the carboxylic acid precursor. Activation of the carboxylic acid, followed by decarboxylation, would generate a reactive species that can then acylate aniline to form the desired amide bond. Recent advancements in this area have utilized photoredox or transition-metal catalysis to facilitate the decarboxylation and subsequent acylation under mild conditions. semanticscholar.org
Amide Bond Formation with Activated Carboxylic Acids and Amines
A cornerstone of organic synthesis, the formation of amide bonds through the reaction of activated carboxylic acids with amines is a fundamental strategy for constructing the propanamide linkage.
Utilization of Acyl Chlorides
The use of acyl chlorides is a classic and highly effective method for amide bond formation. researchgate.netchemguide.co.ukpearson.com Carboxylic acids can be readily converted to their corresponding acyl chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These acyl chlorides are highly reactive electrophiles that react rapidly with amines to form amides. pearson.com
In the synthesis of this compound, (2R)-2-acetamido-3-phenylpropanoic acid would first be converted to its acyl chloride. Subsequent reaction of this activated intermediate with aniline would yield the target amide. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. pearson.com
| Activating Agent | Carboxylic Acid | Amine | Base |
| Thionyl Chloride (SOCl₂) | (2R)-2-acetamido-3-phenylpropanoic acid | Aniline | Pyridine |
| Oxalyl Chloride ((COCl)₂) | (2R)-2-acetamido-3-phenylpropanoic acid | Aniline | Triethylamine |
Table 3: Reagents for Amide Bond Formation via Acyl Chlorides
Biocatalytic Approaches to Propanamide Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing amides. rsc.orgrsc.org Enzymes and whole-cell systems offer high selectivity, operate under mild reaction conditions, and are environmentally benign, making them attractive for the synthesis of chiral compounds like propanamides. rsc.orgresearchgate.net
Enzymatic Aminolysis Reactions for Amide Production
Enzymes, particularly those from the hydrolase family, can be repurposed to catalyze the formation of amide bonds. rsc.org Lipases are the most extensively studied enzymes for this purpose. rsc.org While their natural function is to hydrolyze esters, under specific conditions (e.g., low water content in organic solvents), the reaction equilibrium can be shifted to favor synthesis over hydrolysis. rsc.org This allows for the direct aminolysis of esters, where an ester reacts with an amine to form an amide. researchgate.netnih.gov
Some unique lipases have been discovered that can catalyze the aminolysis of both esters and, remarkably, carboxylic acids directly to produce amides. researchgate.netacs.org These reactions can exhibit high enantioselectivity, making them suitable for producing chiral amides from racemic esters or amines. acs.org Another class of enzymes, ATP-dependent amide bond synthetases, catalyze both the activation of the carboxylic acid (via an adenylate intermediate) and the subsequent amidation within a single active site. researchgate.net Carboxylic acid reductases (CARs) have also been engineered for amidation activity, utilizing ATP and NADPH cofactors to activate the carboxylic acid towards amine attack. researchgate.netnih.gov
| Enzyme Class | Mechanism | Substrates | Key Advantages |
| Lipases | Transacylation/Aminolysis of esters in non-aqueous media. rsc.org | Esters, Amines | Readily available, broad substrate scope, can be highly enantioselective. researchgate.netnih.gov |
| Intracellular Lipases (e.g., SpL) | Direct aminolysis of esters or carboxylic acids. acs.org | Esters, Carboxylic Acids, Amines | Can function with acids directly, avoiding esterification step; high enantioselectivity. researchgate.netacs.org |
| Amide Bond Synthetases (ABS) | ATP-dependent adenylation followed by amidation. researchgate.net | Carboxylic Acids, Amines | High efficiency in aqueous media, direct use of acids. researchgate.netacs.org |
| Carboxylic Acid Reductases (CARs) | ATP/NADPH-dependent acyl-phosphate formation and subsequent amidation. researchgate.net | Carboxylic Acids, Amines | Can be engineered for specific amide bond formation. researchgate.netnih.gov |
Whole-Cell Biocatalysis for Enantioselective Synthesis
Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes. researchgate.net The cellular environment protects the enzymes, and crucial cofactors like ATP and NADPH are continuously regenerated by the cell's metabolism, simplifying the process and reducing costs. nih.govmanchester.ac.uk
Whole-cell systems, often using engineered Escherichia coli, can be designed to express one or more enzymes that form a synthetic cascade. nih.gov For instance, a lipase (B570770) from Sphingomonas sp. has been expressed in E. coli to create an efficient whole-cell biocatalyst for synthesizing various amides from esters or acids. researchgate.netacs.org These systems can operate at high substrate concentrations and often tolerate higher water content than isolated enzymes. acs.org Multi-enzyme cascades within a single bacterial cell have been developed for complex transformations, such as the stereoselective amination of C-H bonds to produce chiral amines, which are precursors to specific amides. nih.govmanchester.ac.uk This approach allows for the de novo design of biosynthetic pathways to produce high-value, enantiomerically pure compounds. manchester.ac.uk
| Biocatalyst System | Target Reaction | Key Features | Enantioselectivity Outcome |
| E. coli expressing SpL Lipase | Aminolysis of esters or acids to amides. acs.org | Efficiently produces amides; cofactor regeneration not required for this enzyme. researchgate.net | Produces (R)-amides in high enantiomeric excess (ee) from racemic esters or amines. acs.org |
| Multi-enzyme cascade in E. coli | Stereoselective benzylic C-H amination. nih.govmanchester.ac.uk | Four-enzyme cascade; in-situ cofactor regeneration; uses simple starting materials. nih.gov | Can achieve high ee values (e.g., 97.5% ee) for the chiral amine product. nih.govmanchester.ac.uk |
| Whole-cell systems with Amide Bond Synthetases | ATP-dependent amide synthesis. acs.org | Co-expression of ligases and transferases; cofactors provided by the host cell. | Can produce enantioselective amides depending on the enzyme's specificity. acs.org |
In Depth Stereochemical Investigations of 2r 2 Acetamido N,3 Diphenylpropanamide and Its Analogs
Enantiomeric Purity and Diastereomeric Excess Control in Synthetic Protocols
The synthesis of stereochemically pure N-acyl amino acid amides requires careful control over reaction conditions to prevent the loss of chiral integrity. Epimerization is a significant side reaction that can occur during peptide synthesis, affecting the molecule's conformation and bioactivity. researchgate.net The purification of epimerized products is often difficult due to their similar physical characteristics. researchgate.net
In the synthesis of analogs such as 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), the amidation of N-acetyl-l-phenylalanine using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been studied extensively. researchgate.netnih.gov Research shows that the choice of base plays a critical role in controlling diastereomeric excess. For instance, when N-acetyl-l-phenylalanine is coupled with an amine using TBTU and an excess of a hindered base like N,N-diisopropylethylamine (DIPEA), significant racemization of the amino acid moiety is observed, leading to a mixture of diastereoisomers. mdpi.com Shortening reaction times does not necessarily improve the outcome when such bases are used in excess. mdpi.com
However, strategic selection of the base can substantially suppress racemization and improve diastereomeric excess. Studies have demonstrated that using a weaker base, such as pyridine (B92270), can significantly reduce the extent of racemization during the amidation process. researchgate.netnih.gov This highlights the importance of optimizing the base and its stoichiometry in synthetic protocols to maintain the desired stereochemistry.
The following table summarizes the effect of different bases on the diastereomeric outcome of the TBTU-mediated amidation of N-acetyl-l-phenylalanine, illustrating the challenge of controlling stereochemical purity.
| Starting Amino Acid | Base | Base Equivalents | Time (h) | Temperature | Major Diastereomer Formed | Reference |
|---|---|---|---|---|---|---|
| N-Ac-L-phe | DIPEA | 2 | 24 | rt | D-isomer | mdpi.com |
| N-Ac-L-phe | DIPEA | 1 | 24 | rt | Mixture (D-major) | mdpi.com |
| N-Ac-D-phe | DIPEA | 1 | 3 | rt | D-isomer (Racemization complete) | mdpi.com |
| N-Ac-D-phe | DIPEA | 1 | 3 | 0 °C | D-isomer (>90%) | mdpi.com |
| N-Ac-L-phe | Pyridine | 1 | 24 | rt | L-isomer | researchgate.net |
Studies on Racemization during Amidation and Strategies for its Mitigation
Racemization during the amidation of N-acetylated amino acids, particularly phenylalanine, is a well-documented issue in peptide chemistry. researchgate.netnih.gov The mechanism often involves the formation of an azlactone (oxazolone) intermediate. mdpi.com Activation of the carboxylic acid group of the N-acetyl amino acid by a coupling reagent facilitates the formation of this planar, achiral intermediate, which can then be reprotonated from either side, leading to a loss of stereochemical integrity. researchgate.netpeptide.com
Several factors influence the rate of racemization, including the choice of coupling reagent, base, solvent, and temperature. nih.govbachem.com
Coupling Reagents and Additives: Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often used with additives such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to suppress racemization. bachem.com These additives work by forming active esters that are more reactive towards the amine component than towards azlactone formation. bachem.com
Bases: The presence of a base is often required for the coupling reaction, but it can also promote racemization by facilitating the deprotonation at the α-carbon. mdpi.com Strong, sterically hindered bases like DIPEA are known to increase the risk of racemization, whereas weaker bases like pyridine or N-methylmorpholine (NMM) are generally preferred. researchgate.netbachem.com In some cases, using sym-collidine, an even weaker base, is recommended. bachem.com
Temperature: Lowering the reaction temperature is a common strategy to mitigate racemization. As seen in the amidation of N-Ac-D-phe, reducing the temperature from room temperature to 0 °C significantly improved the retention of the desired stereoisomer. mdpi.com In microwave-enhanced peptide synthesis, lowering the coupling temperature has also been shown to limit the racemization of susceptible amino acids. nih.gov
Protecting Groups: The nature of the N-terminal protecting group also plays a role. While the acetyl group in N-acetyl-phenylalanine is prone to azlactone formation, other protecting groups have been developed to be more resistant to racemization. nih.govresearchgate.net
Strategies for mitigating racemization are crucial for the synthesis of optically pure compounds. These include the careful selection of a coupling reagent/additive combination, the use of the weakest possible base necessary for the reaction, and maintaining low reaction temperatures. mdpi.combachem.comnih.gov
Conformational Analysis and its Impact on Stereoisomeric Behavior
The conformation of N-acetyl-phenylalanine derivatives is typically described by the torsion angles of the backbone (φ, ψ) and the side chain (χ). Computational and experimental studies on N-Acetyl-Phenylalanine-NH2 (NAPA) have identified several low-energy conformers. nih.gov The three most stable conformers are identified as the βLanti, γLgauche+, and γLgauche-. nih.gov
The amide bond in the peptide backbone is predominantly found in the trans (or E) configuration due to steric hindrance, which is energetically more favorable than the cis (or Z) configuration. The relative arrangement of substituents, often described as syn or anti, also defines the conformation. In the context of butane, for example, the anti conformation, where the methyl groups are 180° apart, is the most stable. libretexts.org Similarly, the orientation of the phenyl side chain relative to the backbone in phenylalanine derivatives influences conformational preference. nih.gov
Computational studies using methods like DFT and ab initio calculations have been instrumental in mapping the potential energy surface and identifying stable conformers. nih.govnih.gov
| Conformer | Description | Relative Energy (kcal/mol)* | Reference |
|---|---|---|---|
| βLanti | Extended backbone conformation | 0.14 | nih.gov |
| γLgauche+ | Turn-like structure | 0.00 | nih.gov |
| γLgauche- | Turn-like structure | 0.26 | nih.gov |
*Relative energies calculated at the L/61fp level of theory with zero-point energy correction. nih.gov
The stability of specific conformations is governed by a delicate balance of intramolecular interactions. These non-covalent interactions, though weak individually, collectively play a significant role in dictating the molecular architecture.
Intramolecular Hydrogen Bonds: Hydrogen bonds are key stabilizing forces. In N-acetyl-phenylalanine amides, hydrogen bonds can form between the amide proton (N-H) of one residue and the carbonyl oxygen (C=O) of a preceding group. nih.gov For example, the γLgauche+ and γLgauche- conformers are stabilized by a C=O[i-1]---HN[i+1] interaction. nih.gov N–H/N interactions, where an amide N-H interacts with the lone pair of a preceding amide nitrogen, can also stabilize certain turn and loop structures. chemrxiv.org
π-Interactions: The aromatic phenyl side chain can participate in various stabilizing interactions. These include N-H---π interactions, where the amide proton interacts with the electron-rich face of the phenyl ring. researchgate.net This type of interaction is crucial in stabilizing specific side-chain orientations. Studies on L-phenylalanine have also investigated the intramolecular interactions between the phenyl ring and the amino and carboxylic acid groups, revealing their influence on the molecule's electronic structure. nih.gov
Steric and Torsional Strain: Conformational stability is also influenced by the need to minimize steric repulsion and torsional strain. libretexts.org Bulky groups, like the phenyl rings in the target molecule and its analogs, will orient themselves to minimize steric clashes, which restricts the available conformational space and favors specific folded or extended structures. nih.gov
A detailed analysis of the stabilizing interactions in the primary conformers of N-Acetyl-Phenylalanine-NH2 reveals their specific nature:
βLanti: Stabilized by C=O[i]---HN[i] and interactions involving the aromatic ring, such as (Ar[i])-Cγ---HN[i+1] and (Ar[i])-Cδ-H---O=C[i-1]. nih.gov
γLgauche+: Stabilized by C=O[i-1]---HN[i+1], (Ar[i])-Cγ---HN[i+1], and (Ar[i])-C-H---O=C[i]. nih.gov
γLgauche-: Primarily stabilized by a C=O[i-1]---HN[i+1] hydrogen bond. nih.gov
Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms
Rational Design and Synthesis of Propanamide Derivatives and Analogs for SAR Probing
The rational design of bioactive molecules is a cornerstone of modern drug discovery, aiming to optimize the interaction of a compound with its biological target. nih.gov For propanamide derivatives, this process often involves the synthesis of a library of analogs where specific parts of the molecule are systematically modified. frontiersin.org The core structure, in this case, the propanamide backbone, is retained while peripheral substituents are altered to probe their influence on activity.
The synthesis of these derivatives can be achieved through various chemical strategies. One common approach involves the coupling of a carboxylic acid with an aromatic amine using a coupling reagent. This method allows for the introduction of diverse substituents on the aromatic rings of the propanamide structure. nih.gov By creating a series of compounds with varied electronic and steric properties, researchers can systematically investigate the structure-activity relationships that govern the compound's biological effects. rsc.orgresearchgate.net For instance, lipotripeptide derivatives have been synthesized to study their antimicrobial activities, demonstrating how modifications to the peptide backbone and attached fatty amine can significantly impact efficacy. frontiersin.org
The design process is often guided by known information about the target protein's binding site. If the three-dimensional structure of the target is known, computational methods can be used to design compounds that are predicted to bind with high affinity. This synergy between synthetic chemistry and computational modeling accelerates the discovery of potent and selective therapeutic agents. rug.nl
Exploration of Substituent Effects on Molecular Interactions and Binding Affinities
The nature and position of substituents on the aromatic rings of diphenylpropanamide analogs play a critical role in their molecular interactions and binding affinities. The electronic properties of a substituent, whether it is electron-donating or electron-withdrawing, can significantly influence the strength of interactions such as hydrogen bonding and π-stacking. nih.gov
For example, studies on substituted benzoic acids have shown that electron-accepting substituents increase the acidity of the carboxylic acid group, which in turn affects its ability to act as a hydrogen bond donor. nih.gov Conversely, these substituents lower the basicity of a conjugated base. This principle can be applied to the amide functionalities within the propanamide structure, where substituents on the phenyl rings can modulate the hydrogen bonding potential of the amide N-H and C=O groups.
The "polar/π" model is often used to describe substituent effects in aromatic interactions. According to this model, electron-withdrawing substituents decrease the electron density of the π-system of the substituted ring, which can reduce electrostatic repulsion with the π-system of an interacting aromatic ring. nih.gov In aqueous environments, the effects of substituents can be even more pronounced due to the hydrophobic effect. The desolvation of non-polar surfaces on substituents can provide a significant entropic contribution to the binding affinity. rsc.org For instance, the addition of substituents to a phenyl group in a receptor-guest complex has been shown to stabilize the complex by a factor of up to 1000 in water. rsc.org
The following table summarizes the general effects of different types of substituents on molecular interactions:
| Substituent Type | Effect on Aromatic Ring | Impact on Interactions | Reference |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases π-electron density | Can enhance π-stacking interactions by reducing electrostatic repulsion. | nih.gov |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases π-electron density | May decrease π-stacking interactions due to increased electrostatic repulsion. | nih.gov |
| Polar (e.g., -OH, -NH₂) | Can participate in hydrogen bonding | Can form direct hydrogen bonds with the target protein, increasing binding affinity. | nih.gov |
| Hydrophobic (e.g., alkyl chains) | Increases non-polar surface area | Can enhance binding affinity in aqueous environments through the hydrophobic effect. | rsc.org |
Computational Approaches to Molecular Recognition
Computational methods are invaluable tools for understanding and predicting the interactions between small molecules and their biological targets. nih.gov Techniques such as molecular docking and molecular dynamics simulations provide detailed insights at an atomic level. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method allows researchers to screen virtual libraries of compounds and prioritize those that are most likely to bind to a target of interest. The process involves generating a variety of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each conformation.
For propanamide derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-receptor complex. For example, docking studies of N-aryl-acetamide compounds have been used to identify potential inhibitors of neurodegenerative enzymes. nih.gov The accuracy of a docking protocol is often validated by "re-docking" a known ligand into its crystal structure and measuring the root-mean-square deviation (RMSD) between the predicted and experimental poses. RMSD values below 2.0 Å are generally considered to indicate a reliable docking protocol. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of the complex. mdpi.com MD simulations are particularly useful for assessing the stability of a ligand's binding mode and for understanding the role of solvent in the binding process. nih.govspringernature.com
The following table shows hypothetical RMSD values for a protein-ligand complex during an MD simulation, illustrating how stability is assessed.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Interpretation |
| 0 | 0.0 | 0.0 | Initial conformation. |
| 10 | 1.2 | 0.8 | The system is equilibrating. |
| 20 | 1.5 | 1.0 | The system is reaching a stable state. |
| 30 | 1.4 | 0.9 | The complex is stable. |
| 40 | 1.6 | 1.1 | Minor fluctuations around a stable conformation. |
| 50 | 1.5 | 1.0 | The complex remains stable. |
The root-mean-square fluctuation (RMSF) is a measure of the flexibility of individual residues in a protein. nih.gov It is calculated as the time average of the deviation of a residue's position from its mean position during the MD simulation. High RMSF values indicate regions of the protein that are highly flexible, such as loops and the N- and C-termini, while low RMSF values correspond to more rigid regions, like alpha-helices and beta-sheets. nih.gov
By comparing the RMSF of the protein in its free (apo) form to its ligand-bound form, researchers can identify regions of the protein that become more or less flexible upon ligand binding. bioexcel.eu A decrease in RMSF in the binding site can indicate that the ligand has stabilized that region of the protein. nih.gov Conversely, an increase in RMSF in a distant region might suggest an allosteric effect. researchgate.netnih.gov
The table below provides an example of RMSF data for different regions of a protein, both in the presence and absence of a ligand.
| Protein Region | RMSF (Apo Protein) (Å) | RMSF (Ligand-Bound) (Å) | Interpretation |
| N-terminus (residues 1-10) | 2.5 | 2.6 | High flexibility, typical for termini. |
| Alpha-helix 1 (residues 20-35) | 0.8 | 0.7 | Low flexibility, stabilized by ligand. |
| Loop 1 (residues 45-55) | 1.8 | 1.2 | Loop region stabilized by ligand binding. |
| Beta-sheet 1 (residues 60-70) | 0.9 | 0.9 | Rigid region, unaffected by ligand. |
| C-terminus (residues 90-100) | 2.8 | 2.9 | High flexibility, typical for termini. |
Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes
Receptor Binding and Modulation Studies for Propanamide Analogs
The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. Propanamide analogs have been investigated for their ability to bind to and modulate the function of various receptors, particularly G-protein coupled receptors (GPCRs).
The formation of a stable ligand-receptor complex is the initial step required for a molecule to exert its effect. researchgate.netresearchgate.net This process is governed by the principles of molecular recognition, where the ligand's three-dimensional shape and chemical properties complement those of the receptor's binding pocket. nih.gov Computational modeling and experimental techniques like X-ray crystallography are used to analyze these complexes and identify the key interactions. nih.govnih.gov
For example, molecular dynamics simulations of the 5-HT(1A) receptor have been used to study its interaction with the phenylpropanamide antagonist, (S)-WAY100135. nih.gov These studies reveal how the ligand settles into the binding pocket and which amino acid residues are critical for stabilizing the complex. Similarly, research on analogs of PSNCBAM-1, an allosteric modulator of the cannabinoid CB1 receptor, has shown how modifications to a urea-based scaffold affect binding affinity. nih.gov Certain analogs act as positive allosteric modulators (PAMs), enhancing the binding of the primary ligand, with EC50 values in the micromolar and even nanomolar range. nih.gov
The binding affinity of a ligand for its receptor is a key determinant of its potency. Quantitative structure-activity relationship (QSAR) studies on fentanyl analogs, which share a core propionamide (B166681) substructure, have demonstrated a strong correlation between calculated binding scores and experimentally determined binding affinities (Ki values) at the µ-opioid receptor. nih.gov
Table 2: Receptor Binding Data for Related Propanamide Analogs
| Compound/Analog | Target Receptor | Modulation Type | Binding/Activity Value (EC50/Ki) | Reference |
|---|---|---|---|---|
| N-oleoyl glycine | Glycine Receptor (α1) | PAM | EC50 shift from 17 µM to 10 µM | nih.govbohrium.com |
| PSNCBAM-1 Analog (SC4a) | Cannabinoid CB1 Receptor | PAM (Binding) | EC50: 43 nM | nih.gov |
| PSNCBAM-1 Analog (SN15b) | Cannabinoid CB1 Receptor | PAM (Binding) | EC50: 1.3 µM | nih.gov |
| Phenylglycinamide Derivative (53) | Calcium Channels | Inhibition | Potent Inhibition (qualitative) | nih.gov |
| Fentanyl (for comparison) | µ-Opioid Receptor | Agonist | Ki: 1.2 - 1.4 nM | nih.gov |
This table presents data for compounds structurally related to (2R)-2-acetamido-N,3-diphenylpropanamide to illustrate principles of receptor binding and modulation.
The binding of a ligand to a receptor is not a static event; it often triggers a conformational change in the protein's structure. nih.govelifesciences.orgeurekalert.org This "induced fit" is fundamental to signal transduction. An agonist, for instance, will induce a conformational change that activates the receptor, while an antagonist will bind without inducing the active conformation, thereby blocking activation. nih.gov
Molecular dynamics simulations have been instrumental in visualizing these changes. Studies on the 5-HT(1A) receptor showed that an agonist induced larger conformational shifts in specific transmembrane helices (3 and 6) compared to an antagonist. nih.gov This highlights how different ligands can stabilize distinct receptor conformations, leading to different functional outcomes. The binding of a ligand can influence the equilibrium between various conformational states of a protein, shifting it towards an active or inactive state. nih.gov
The ability to induce specific conformational changes is also the basis of allosteric modulation. wikipedia.org An allosteric modulator, by binding to its own site, alters the protein's conformation in a way that affects the binding or efficacy of the primary ligand at the orthosteric site. youtube.comnih.gov This dynamic interplay between ligand binding and protein conformation is a central theme in modern drug discovery, as it allows for the fine-tuning of a protein's function. uvic.ca
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (2R)-2-acetamido-N,3-diphenylpropanamide, both proton (¹H) and carbon-13 (¹³C) NMR are employed to assemble a complete structural picture.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for each proton.
A study detailing the synthesis of 2-acetamido-N,3-diphenylpropanamide reports the following key proton signals: a singlet for the amide proton (NH) at approximately 8.07 ppm, a multiplet for the ten aromatic protons (Ar) in the range of 7.40–6.90 ppm, a doublet-like signal for the other amide proton (NH) around 6.41 ppm, a quartet for the alpha-proton of the phenylalanine moiety (CHPhe) at 4.83 ppm, a multiplet for the beta-protons of the phenylalanine moiety (CH₂Phe) at 3.13 ppm, and a singlet for the acetyl methyl protons (CH₃) at 2.01 ppm.
Interactive Data Table: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.07 | s | 1H | NH (amide) |
| 7.40-6.90 | m | 10H | Ar-H (phenyl rings) |
| ~6.41 | d | 1H | NH (amide) |
| 4.83 | q | 1H | α-CH (phenylalanine) |
| 3.13 | m | 2H | β-CH₂ (phenylalanine) |
| 2.01 | s | 3H | CH₃ (acetyl) |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands. While a spectrum for the exact molecule was not found, the IR spectrum of the closely related N-acetyl-L-phenylalanine shows sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹. researchgate.net For this compound, one would anticipate strong absorptions corresponding to the N-H stretching of the amide groups, typically in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations of the two amide groups would likely appear as strong bands in the range of 1630-1680 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic rings and the aliphatic chain, as well as C=C stretching from the aromatic rings, would be present.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The molecular formula of this compound is C₁₇H₁₈N₂O₂. Its calculated monoisotopic mass is approximately 282.1368 g/mol .
While specific experimental mass spectrometry data for this compound is not available in the provided search results, a typical electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 283.1441. Fragmentation of this parent ion would likely involve the cleavage of the amide bonds, leading to characteristic fragment ions that could be used to confirm the structure. For example, fragmentation could result in ions corresponding to the N-acetyl-D-phenylalanine moiety and the aniline (B41778) moiety.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration of a chiral center, such as the (R)-configuration at the alpha-carbon of the phenylalanine residue in this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Quantification
Chiral High-Performance Liquid Chromatography (HPLC) is a specialized form of column chromatography used to separate enantiomers. This technique is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound like this compound.
A study on the synthesis of 2-acetamido-N,3-diphenylpropanamide employed chiral HPLC to separate its enantiomers. The separation was achieved using a Chiralpak IA column with a mobile phase of Hexane/iPrOH (95:5) at a flow rate of 1 mL/min. This method allows for the quantification of the (R)- and (S)-enantiomers in a sample, which is critical in research and pharmaceutical applications where one enantiomer may have desired activity while the other may be inactive or have different effects. The choice of a suitable chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. nih.govhmdb.canih.gov
Lack of Specific Data for this compound Prevents Detailed Chromatographic Analysis
A thorough review of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the chromatographic purification of the compound This compound . The initial search for detailed research findings, including data for techniques such as column chromatography, flash chromatography, and Thin-Layer Chromatography (TLC), did not yield specific methodologies or data tables pertaining to this exact molecule.
The search results consistently referenced a different, though structurally related, compound: (S)-2-Acetamido-N-benzyl-3-methoxypropanamide, also known as Lacosamide. While information on the purification of Lacosamide is available, it is not applicable to the user's specific request for "this compound".
Due to the strict adherence required to the user's provided outline and the explicit instruction not to introduce information outside the specified scope, it is not possible to generate the requested article section on "" focusing on the chromatographic purification of "this compound". Providing information on a different compound would violate the core instructions of the request.
Therefore, no content for section "5.6. Chromatographic Purification Techniques (e.g., Column Chromatography, Flash Chromatography, TLC)" can be produced at this time. Further research would be required to be published on this specific compound before a detailed and accurate summary of its chromatographic purification could be written.
Theoretical and Computational Chemistry Studies of 2r 2 Acetamido N,3 Diphenylpropanamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgyoutube.com It has become a cornerstone in computational chemistry for its balance of accuracy and computational efficiency. For (2R)-2-acetamido-N,3-diphenylpropanamide, DFT calculations would provide fundamental insights into its electronic properties and chemical reactivity.
The process begins with the optimization of the molecule's geometry to find its ground-state structure. Subsequently, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to compute various reactivity descriptors that help in understanding how the molecule interacts with other chemical species. These descriptors, derived from the changes in electron density, can identify the most likely sites for nucleophilic and electrophilic attacks. This information is invaluable for predicting reaction mechanisms and designing new molecules with desired properties. longdom.org
Table 1: Exemplary DFT-Calculated Electronic Properties for a Molecule Like this compound
| Property | Exemplary Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
| Electronegativity | 3.85 | Tendency to attract electrons |
| Chemical Hardness | 2.65 | Resistance to change in electron configuration |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for a small organic molecule. They are not based on actual calculations for this compound.
Quantum Mechanical/Molecular Mechanical (QM/MM) Optimization Studies
To understand how this compound might interact with a biological target, such as a protein receptor or an enzyme, Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. psu.eduresearchgate.netnih.gov These hybrid techniques allow for the study of a small, electronically significant part of a large system with high-level quantum mechanics, while the surrounding environment is treated with more computationally efficient molecular mechanics. acs.org
In a typical QM/MM study of this compound interacting with a protein, the ligand and the crucial amino acid residues in the binding site would be defined as the QM region. utdallas.edu This allows for an accurate description of electronic effects like polarization, charge transfer, and the formation or breaking of covalent bonds. bioexcel.eu The rest of the protein and any solvent molecules are treated with MM, which accounts for the steric and electrostatic influence of the environment. researchgate.net
QM/MM optimization would be used to determine the most stable binding pose of the ligand within the protein's active site. aip.org This provides detailed information about the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. nih.gov Such insights are critical for structure-based drug design and for understanding the molecular basis of the ligand's biological activity. bioexcel.eu
Table 3: Illustrative QM/MM Interaction Energies for this compound in a Hypothetical Protein Binding Site
| Interaction Type | Interacting Residues (Hypothetical) | QM/MM Interaction Energy (kcal/mol) |
| Hydrogen Bond | ASP 125 (side chain) | -5.8 |
| Hydrogen Bond | GLY 85 (backbone) | -4.2 |
| π-π Stacking | PHE 43 | -3.5 |
| Van der Waals | LEU 88, VAL 121 | -6.1 |
| Total Interaction Energy | -19.6 |
Note: The data in this table is purely illustrative to demonstrate the type of results obtained from a QM/MM study. The residues and energies are hypothetical and not based on actual calculations.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure. aip.orgrsc.org For this compound, DFT calculations can be used to predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net
The prediction of vibrational frequencies (IR spectra) involves calculating the second derivatives of the energy with respect to the atomic positions. rsc.org The resulting theoretical spectrum can be compared with experimental data to assign specific vibrational modes to the observed absorption bands. nih.gov
For NMR spectra, the chemical shifts of nuclei like ¹H and ¹³C are calculated by determining the magnetic shielding tensors for each atom in the molecule. rsc.orgacs.org These calculations are highly sensitive to the molecular conformation, making them a powerful tool for structural elucidation when combined with experimental NMR data. nih.govrsc.org The agreement between predicted and experimental spectra can provide strong evidence for the correctness of the computationally determined structure. arxiv.org
Table 4: Exemplary Predicted vs. Experimental Spectroscopic Data for a Molecule Like this compound
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value (Hypothetical) | Assignment |
| IR Frequency (cm⁻¹) | 3305 | 3298 | N-H stretch (amide) |
| 1660 | 1655 | C=O stretch (amide I) | |
| 1545 | 1540 | N-H bend (amide II) | |
| ¹³C NMR Chemical Shift (ppm) | 172.5 | 172.1 | C=O (amide) |
| 138.2 | 137.9 | Aromatic C (ipso) | |
| 55.8 | 55.4 | α-Carbon | |
| ¹H NMR Chemical Shift (ppm) | 8.15 | 8.12 | N-H (amide) |
| 7.20-7.40 | 7.18-7.35 | Aromatic H |
Note: This table presents hypothetical data to illustrate the comparison between computationally predicted and experimentally measured spectroscopic parameters. The values are not based on actual studies of this compound.
Research Applications and Broader Impact in Chemical Sciences
Utility as a Chiral Building Block in Complex Molecule Synthesis
As a chiral molecule, (2R)-2-acetamido-N,3-diphenylpropanamide possesses the inherent potential to serve as a chiral building block or synthon in the assembly of more complex, stereochemically defined molecules. Chiral synthons are crucial in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is critical for function.
The synthesis of this compound involves the coupling of N-acetyl-L-phenylalanine with aniline (B41778). mdpi.com This reaction connects a chiral amino acid derivative to an aromatic amine, creating a structure that could be further elaborated. While specific examples of its use as a building block in multi-step syntheses are not widely reported in dedicated studies, compounds with similar structural motifs are common in larger molecules. The N-acetyl group and the amide bonds provide sites for further chemical modification, and the stereocenter allows for the transfer of chirality to new products. Its utility is analogous to other N-protected amino acid derivatives that are fundamental components in the synthesis of peptides and peptidomimetics. chegg.com
Application in the Design and Discovery of Small Molecules for Biological Probes
The design of small molecules for use as biological probes is a vital area of chemical biology. These probes are essential for exploring biological pathways and identifying new therapeutic targets. While this compound has not been prominently featured as a biological probe itself, its structural class is relevant. For instance, structurally related N-benzyl propionamide (B166681) derivatives have been synthesized and evaluated for anticonvulsant activities, demonstrating the importance of the N-acyl amino amide scaffold in generating biologically active molecules. nih.gov
The development of such compounds often involves creating libraries of analogues to establish structure-activity relationships (SAR). The synthesis of this compound from N-acetyl-L-phenylalanine serves as a model reaction for producing such libraries. mdpi.com The phenyl groups and amide linkages offer a combination of hydrophobic and hydrogen-bonding features that can facilitate interactions with biological macromolecules like enzymes or receptors.
Contribution to the Fundamental Understanding of Amide Chemistry and Stereoselectivity
Research into the synthesis of this compound and related molecules provides significant insights into fundamental aspects of amide chemistry, particularly concerning stereoselectivity. The formation of the amide bond between an activated N-acetyl amino acid and an amine is a cornerstone of peptide synthesis, but it is susceptible to racemization—the loss of stereochemical purity at the chiral center.
A detailed study on the coupling of N-acetyl-L-phenylalanine with aniline using the coupling agent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) highlighted this challenge. mdpi.com The research demonstrated that the choice of base used in the reaction has a profound effect on the degree of racemization.
Table 1: Influence of Reaction Conditions on the Stereochemical Outcome of N-acetyl-L-phenylalanine Amidation with Aniline
| Entry | Base | Base Equivalents | Time (h) | Diastereomeric Ratio (L:D) |
|---|---|---|---|---|
| 1 | DIPEA | 2 | 24 | Mixture (D major) |
| 2 | DIPEA | 2 | 3 | Mixture (D major) |
| 3 | DIPEA | 1 | 24 | Mixture |
| 4 | DIPEA | 1 | 3 | Mixture |
Data synthesized from the findings of Maccarinelli et al., 2023. mdpi.comnih.gov The study focused on a similar reaction and provides a model for the synthesis of the title compound.
This work underscores the mechanistic complexities of amide bond formation. mdpi.com The base can promote the formation of an oxazolone (B7731731) intermediate from the activated amino acid, which is prone to racemization. mdpi.com By studying model reactions like the synthesis of this compound, chemists can develop milder and more selective methods to preserve stereochemical integrity, which is critical for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. mdpi.comnih.gov
Development and Refinement of Analytical Methodologies for Amide Compounds
The analysis of chiral compounds like this compound is essential for confirming their identity, purity, and enantiomeric excess. The development of robust analytical methods for this class of molecules contributes to the broader field of chiral separations. mdpi.com Given that its synthesis can lead to a mixture of enantiomers, high-performance analytical techniques are required to separate and quantify the desired (2R) isomer from its (2S) counterpart. mdpi.com
Commonly employed techniques for the analysis of chiral amino acid derivatives and amides include High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). mdpi.comjiangnan.edu.cn These methods typically utilize a chiral stationary phase (in HPLC) or a chiral selector added to the buffer (in CE) to achieve separation. jiangnan.edu.cnnih.gov
Table 2: Common Analytical Techniques for Chiral Amide and Amino Acid Derivative Separation
| Technique | Chiral Selector / Stationary Phase Type | Principle of Separation | Typical Applications |
|---|---|---|---|
| Chiral HPLC | Pirkle-type, Polysaccharide-based (e.g., cellulose), Cyclodextrin-based | Differential transient diastereomeric interactions between enantiomers and the chiral stationary phase. mdpi.com | Preparative and analytical scale separation of enantiomers. mdpi.com |
| Capillary Electrophoresis (CE) | Cyclodextrins (e.g., SBE-β-CD, HP-β-CD), Chiral Crown Ethers | Differential migration of enantiomers in an electric field due to varying binding affinities with a chiral selector in the electrolyte. jiangnan.edu.cnnih.gov | Analysis of enantiomeric purity in pharmaceuticals, metabolic studies. mdpi.com |
| ¹H NMR Spectroscopy | Chiral Solvating Agents (e.g., Tetraaza Macrocycles) | Formation of diastereomeric complexes that exhibit distinct chemical shifts for the protons of each enantiomer. rsc.org | Determination of enantiomeric excess (ee). rsc.org |
While specific protocols optimized for this compound are not detailed in dedicated publications, the principles and methods developed for dipeptides, N-protected amino acids, and other chiral amides are directly applicable. mdpi.comrsc.org For example, the enantiomers of the aniline amide of N-Ac-Phe have been successfully separated using chiral HPLC, demonstrating the feasibility of such analytical resolutions. mdpi.com
Q & A
Basic: What are the optimized synthetic routes for (2R)-2-acetamido-N,3-diphenylpropanamide, and how can racemization be minimized during amidation?
Answer:
The compound is synthesized via TBTU-mediated coupling between N-acetyl-L-phenylalanine (N-Ac-phe) and aniline, as shown in Figure 7 of . Key factors to minimize racemization include:
- Coupling reagent choice : TBTU (tetramethylfluoroformamidinium tetrafluoroborate) is preferred due to its efficiency in activating carboxylic acids without excessive base, which can promote epimerization.
- Reaction conditions : Low temperatures (0–4°C), short reaction times (<2 hours), and inert atmospheres (N₂/Ar) reduce side reactions.
- Solvent selection : Anhydrous DMF or DCM minimizes hydrolysis and racemization .
Basic: What analytical methods are recommended for characterizing this compound?
Answer:
A combination of techniques ensures structural and stereochemical fidelity:
- Chiral HPLC : Resolves enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl group positions) and absence of diastereomers.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 325.1445 for C₁₇H₁₈N₂O₂) .
Advanced: How do stereochemical variations (e.g., R vs. S configuration) impact the biological activity of this compound?
Answer:
The (2R) configuration is critical for receptor binding. For example:
- Opioid receptor affinity : Beta′-phenyl fentanyl (a structural analog) exhibits µ-opioid receptor selectivity due to the R-configuration, as shown in SAR studies.
- Enantiomer-specific activity : The (2S) enantiomer shows reduced binding potency (>10-fold lower) in vitro, highlighting the necessity of chiral resolution during synthesis .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For instance, conflicting IC₅₀ values in enzyme inhibition studies may reflect differences in ATP concentrations.
- Purity verification : Re-test compounds using orthogonal methods (e.g., LC-MS vs. NMR) to exclude impurities.
- In silico validation : Use molecular docking to confirm binding poses and compare with experimental data .
Advanced: What strategies are effective for studying the metabolic stability of this compound in vivo?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots.
- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways via radiometric detection.
- Pharmacokinetic profiling : Conduct LC-MS/MS analyses of plasma/tissue samples to quantify half-life (t₁/₂) and clearance rates .
Basic: What are the known biological targets or therapeutic applications of this compound?
Answer:
- Opioid receptor modulation : Acts as a µ-opioid agonist analog, though with lower potency than fentanyl.
- Enzyme inhibition : Preliminary studies suggest activity against serine hydrolases (e.g., FAAH) via covalent binding to catalytic residues.
- Neuroinflammatory models : Reduces TNF-α levels in murine microglial cells, indicating potential CNS applications .
Advanced: How can computational methods guide the design of derivatives with improved selectivity?
Answer:
- Molecular dynamics (MD) simulations : Predict ligand-receptor binding stability (e.g., µ-opioid vs. δ-opioid receptors).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity.
- Free energy perturbation (FEP) : Calculate ΔΔG for proposed derivatives to prioritize synthesis .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage conditions : -20°C under argon in amber vials to prevent photodegradation.
- Solubility : Stable in DMSO (≥6 months at -20°C) but prone to hydrolysis in aqueous buffers (pH >8.0).
- Degradation markers : Monitor via HPLC for peaks corresponding to hydrolyzed products (e.g., phenylacetic acid derivatives) .
Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout models : Use CRISPR-edited cell lines (e.g., µ-opioid receptor KO) to confirm target specificity.
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified receptors.
- Transcriptomics : RNA-seq identifies downstream signaling pathways (e.g., MAPK/ERK) post-treatment .
Advanced: How can structural analogs of this compound address off-target toxicity concerns?
Answer:
- Scaffold hopping : Replace the acetamido group with sulfonamides to reduce CNS penetration and mitigate respiratory depression.
- Prodrug design : Introduce ester moieties cleaved by tissue-specific enzymes (e.g., liver esterases) to limit systemic exposure.
- Toxicity screening : Use high-content imaging (HCI) in zebrafish models to assess cardiotoxicity and neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
